InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3
.
HPMA can be synthesized via the ring-opening reaction of phenol with glycidyl methacrylate. [] This reaction typically employs a base catalyst and is often carried out in an organic solvent.
An alternative approach involves the reaction of 3-phenoxy-1,2-epoxypropane with methacrylic acid. [] This reaction proceeds efficiently in the presence of a catalyst like boron trifluoride diethyl etherate.
HPMA finds significant use in dental restorative materials due to its ability to form durable and biocompatible polymers. [, ]
The biocompatibility of HPMA makes it a suitable candidate for various biomedical applications. [, ]
HPMA-based polymers have shown potential in separation science, particularly in high-performance liquid chromatography (HPLC). [, , ]
HPMA-containing polymers can be formulated into coatings with desirable properties for various surfaces. []
CAS No.: 4299-57-4
CAS No.: 3506-17-0
CAS No.:
CAS No.:
CAS No.: 343603-96-3
CAS No.: